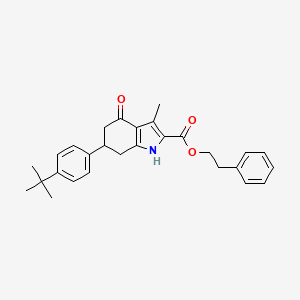![molecular formula C22H21NO3 B11431960 4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11431960.png)
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzyloxybenzene.
Cyclization to Form the Quinoline Core: The benzyloxybenzene is then subjected to a cyclization reaction with an appropriate amine, such as aniline, under acidic conditions to form the quinoline core.
Hydrogenation: The quinoline intermediate undergoes hydrogenation in the presence of a catalyst like palladium on carbon to yield the tetrahydroquinoline derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline derivatives with varying oxidation states.
Reduction: Tetrahydroquinoline diols or other reduced forms.
Substitution: Substituted benzyloxyphenyl derivatives.
Scientific Research Applications
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyloxyphenyl)benzothiazole: A compound with similar benzyloxyphenyl functionality but a different core structure.
4-benzyloxyphenylacetic acid: Another compound with a benzyloxyphenyl group but different functional groups.
Uniqueness
4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific combination of a benzyloxyphenyl group with a tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21NO3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H21NO3/c24-19-11-6-10-18-22(19)17(13-21(25)23-18)16-9-4-5-12-20(16)26-14-15-7-2-1-3-8-15/h1-5,7-9,12,17H,6,10-11,13-14H2,(H,23,25) |
InChI Key |
FSTFMMWEISZJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B11431881.png)
![(3E)-6-chloro-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11431887.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11431894.png)
![6-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B11431897.png)
![3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431903.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431912.png)
![N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B11431919.png)

![N-[4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylsulfamoyl)-3-methyl-phenyl]-acetamide](/img/structure/B11431934.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11431939.png)
![1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11431948.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11431961.png)
![9-(2,5-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione](/img/structure/B11431968.png)
![N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11431971.png)
